molecular formula C13H13NO2S B12972104 4-Phenyl-2-propylthiazole-5-carboxylic acid

4-Phenyl-2-propylthiazole-5-carboxylic acid

Cat. No.: B12972104
M. Wt: 247.31 g/mol
InChI Key: CYXPGHOHYSTKEO-UHFFFAOYSA-N
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Description

4-Phenyl-2-propylthiazole-5-carboxylic acid (CAS 1267166-73-3) is a high-purity organic compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol . This chemical features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a carboxylic acid functional group at the 5-position, making it a versatile building block for further chemical derivatization, such as forming amide linkages for the development of novel bioactive molecules . Thiazole derivatives are extensively investigated in scientific research for their potential pharmacological properties. Structurally similar compounds have demonstrated significant cytotoxic effects in vitro against various human cancerous cell lines, including neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2), highlighting the value of this chemical class in early-stage anticancer drug discovery . Furthermore, thiazole derivatives are widely studied as potential anti-inflammatory agents, targeting enzymes like COX and LOX, and modulating key signaling pathways such as MAPK and JAK-STAT . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-phenyl-2-propyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H13NO2S/c1-2-6-10-14-11(12(17-10)13(15)16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16)

InChI Key

CYXPGHOHYSTKEO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of α-Haloketones with Thiourea Derivatives

A common approach to thiazole ring formation is the condensation of α-haloketones with thiourea or thioamide compounds, which forms the thiazole ring with substitution at positions 2 and 4 determined by the α-haloketone and thiourea substituents.

  • Step 1: Synthesis of α-haloketone with a phenyl group at the 4-position and a propyl group at the 2-position.
  • Step 2: Reaction of this α-haloketone with thiourea under reflux in ethanol or another suitable solvent to form the thiazole ring.
  • Step 3: Introduction or preservation of the carboxylic acid group at position 5, either by starting with a carboxylated precursor or by subsequent oxidation.

This method allows for the direct construction of the thiazole ring with desired substituents.

Functionalization of Preformed Thiazole-5-carboxylic Acid

Starting from 4-substituted thiazole-5-carboxylic acids (e.g., 4-methylthiazole-5-carboxylic acid), the propyl group at position 2 can be introduced via:

This approach requires selective activation of the 2-position and careful control of reaction conditions to avoid side reactions.

Detailed Experimental Procedures and Yields from Related Compounds

The following table summarizes preparation methods and yields for related 4-substituted thiazole-5-carboxylic acids, which can be adapted for the target compound:

Method No. Reaction Type Key Reagents & Conditions Yield (%) Notes
1 Cyclization of α-haloketone + thiourea α-haloketone (4-phenyl-2-propyl), thiourea, reflux in ethanol or polyphosphoric acid at 100-125°C for 24-48 h ~13-60 Lower yields (~13%) reported with polyphosphoric acid; improved yields (~60%) with coupling agents
2 Amide formation via carbodiimide coupling 4-methylthiazole-5-carboxylic acid, benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, N-ethyl-N,N-diisopropylamine, DMF, 20°C, 18 h 60 Efficient amidation, adaptable for carboxylic acid activation and further functionalization
3 Acid chloride formation and amide coupling 4-methylthiazole-5-carboxylic acid, thionyl chloride (SOCl2), DCM, 80°C, 2 h; followed by amine addition at RT 42 Moderate yield; useful for preparing amide derivatives from carboxylic acid
4 Oxalyl chloride activation and coupling 4-methylthiazole-5-carboxylic acid, oxalyl chloride, N-methylpyrrolidone, THF, DMF, RT 79 High yield; suitable for sensitive substrates and further coupling reactions

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel using gradients of ethyl acetate in hexanes is standard for isolating pure thiazole derivatives.
  • Recrystallization: Hot ethyl acetate/hexane mixtures are used to obtain crystalline solids.
  • Characterization: 1H NMR, LC-MS, and HPLC are routinely employed to confirm structure and purity.

Summary of Research Findings and Recommendations

  • The cyclization of α-haloketones with thiourea remains the foundational method for constructing the thiazole ring with desired substituents.
  • For the carboxylic acid functionality at position 5 , starting with a carboxylated α-haloketone or introducing the acid group post-cyclization via oxidation or hydrolysis is effective.
  • Activation of the carboxylic acid as acid chlorides or via carbodiimide coupling agents facilitates further functionalization, such as amide formation.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically influence yields, with milder conditions and coupling agents improving efficiency.
  • Purification by chromatography and recrystallization ensures high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-propylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenyl-2-propylthiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-propylthiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring’s ability to participate in electron delocalization makes it a versatile scaffold for interacting with biological molecules .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

(a) 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid (BOG00146) and 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid (BOG00147)
  • Molecular Formula : C₁₅H₁₀N₂O₂S (identical for both)
  • Molecular Weight : 282.32 g/mol
  • Key Differences: Substituent Position: The 3-pyridyl (BOG00146) vs. 4-pyridyl (BOG00147) groups alter electronic and steric properties. The 4-pyridyl substituent may enhance π-π stacking interactions in biological systems compared to the 3-pyridyl analog.
Compound Substituent at Position 2 Molecular Weight (g/mol) Notable Features
4-Phenyl-2-propylthiazole-5-carboxylic acid Propyl Not provided Aliphatic chain may enhance lipophilicity
BOG00146 3-Pyridyl 282.32 Potential for hydrogen bonding via pyridine nitrogen
BOG00147 4-Pyridyl 282.32 Enhanced π-π stacking capability
(b) 5-[4-(Isopropyl)phenyl]-7-(trifluoromethyl)-tetrahydropyrazolo-pyrimidine-3-carboxylic acid ()
  • Key Features :
    • Contains a pyrazolo-pyrimidine core instead of a thiazole.
    • The trifluoromethyl group increases metabolic stability and electron-withdrawing effects.
    • Applications: Such compounds are frequently studied as phosphodiesterase (PDE) inhibitors or anti-inflammatory agents .
(c) 2,4-Dimethyl-5-oxazolecarboxylic Acid (CAS 2510-37-4)
  • Molecular Formula: C₆H₇NO₃
  • Key Differences :
    • Replaces the thiazole ring with an oxazole (oxygen instead of sulfur).
    • Smaller molecular size and lower complexity.
    • Applications: Oxazole derivatives are used in organic synthesis and as intermediates for agrochemicals .

Functional Group Modifications

(a) Carboxylic Acid Derivatives
  • The carboxylic acid group in 4-phenyl-2-propylthiazole-5-carboxylic acid enables hydrogen bonding and salt formation, critical for solubility and target binding.
  • Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): The pyrimidine core (vs.
(b) Thiazolidine vs. Thiazole Derivatives
  • Compounds like (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-thiazolidine-4-carboxylic acid () feature a saturated thiazolidine ring.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The propyl chain in the target compound likely increases logP compared to pyridyl or oxazole analogs, affecting membrane permeability.
  • Acidity: The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, enhancing water solubility relative to non-acid analogs.

Biological Activity

4-Phenyl-2-propylthiazole-5-carboxylic acid (commonly referred to as PPCA) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of PPCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PPCA has been primarily studied for its role as an inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation and mitosis. PLK1 is often overexpressed in various cancers, making it a significant target for cancer therapy. By inhibiting PLK1, PPCA may disrupt cancer cell proliferation and induce apoptosis in tumor cells.

Antitumor Activity

Research indicates that PPCA exhibits notable antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of PPCA on human cancer cell lines, showing significant inhibition rates at specific concentrations. The results are summarized in Table 1.

Cell Line IC50 (µM) Effect
HL-60 (Leukemia)19.0Moderate cytotoxicity
NCI H292 (Lung)42.1Moderate cytotoxicity
HT29 (Colon)28.0Moderate cytotoxicity

These findings suggest that PPCA may selectively target certain cancer cell types, potentially due to their sensitivity to oxidative stress .

Other Biological Activities

In addition to its antitumor properties, PPCA has been investigated for other biological activities:

  • P-glycoprotein Modulation : PPCA has shown potential as a modulator of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer cells. By inhibiting P-gp, PPCA may enhance the efficacy of chemotherapeutic agents by preventing their efflux from cells .
  • Xanthine Oxidase Inhibition : Some studies have indicated that thiazole derivatives similar to PPCA can act as xanthine oxidase inhibitors, which are beneficial in treating conditions like hyperuricemia and gout .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of PPCA:

  • Antitumor Studies : A comprehensive study evaluated the effects of various thiazole derivatives, including PPCA, on different cancer cell lines. The study reported that compounds with structural similarities to PPCA exhibited varying degrees of cytotoxicity, with some achieving IC50 values below 20 µM against leukemia and colon carcinoma cells .
  • P-glycoprotein Interaction : Research involving ATPase assays demonstrated that compounds structurally related to PPCA could stimulate or inhibit the basal ATPase activity of P-gp, indicating their potential as effective modulators in overcoming drug resistance .
  • Therapeutic Applications : Given its dual role as an antitumor agent and a P-gp modulator, PPCA is being explored for combination therapies that could enhance the effectiveness of existing chemotherapeutics while minimizing resistance mechanisms.

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